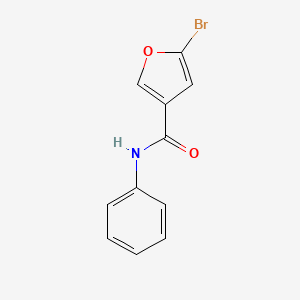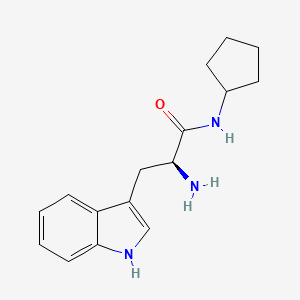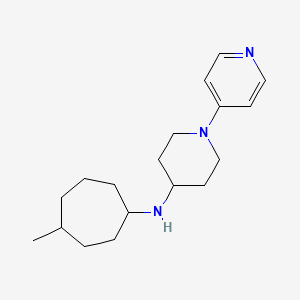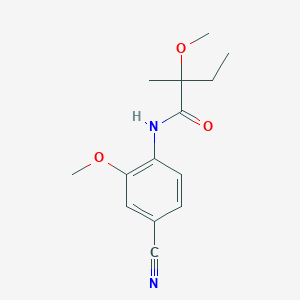![molecular formula C11H15N3O3 B6633181 5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MOXAC or 2-MOPC and is a derivative of pyrazine-2-carboxylic acid. MOXAC has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of MOXAC is not yet fully understood. However, it has been found to exhibit potent inhibitory activity against a range of enzymes, including PARP-1, which is involved in DNA repair, and HDAC1, which is involved in gene expression. MOXAC has also been found to exhibit potent anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MOXAC has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. MOXAC has also been found to exhibit neuroprotective effects and has been shown to protect against oxidative stress-induced neuronal damage. Additionally, MOXAC has been found to exhibit anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of MOXAC is its potent inhibitory activity against a range of enzymes, which makes it a promising candidate for various research applications. However, one of the limitations of MOXAC is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on MOXAC. One potential area of research is the development of more efficient and cost-effective synthesis methods for MOXAC. Another potential area of research is the identification of new targets for MOXAC, which could lead to the development of new treatments for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of MOXAC and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MOXAC involves a multi-step process that begins with the reaction of 2,6-dichloropyrazine with sodium methoxide to form 2-methoxy-6-chloropyrazine. This compound is then reacted with ethyl oxalate to form ethyl 2-(2-methoxy-6-chloropyrazin-3-yl)oxalate. The final step involves the reaction of this compound with methyl oxan-4-amine to form MOXAC.
Applications De Recherche Scientifique
MOXAC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research applications. Some of the key areas of research where MOXAC has been studied include cancer research, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
5-[(2-methyloxan-4-yl)amino]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-4-8(2-3-17-7)14-10-6-12-9(5-13-10)11(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDQJYCVZLMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)

![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)


![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)

![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)